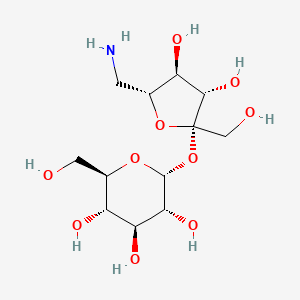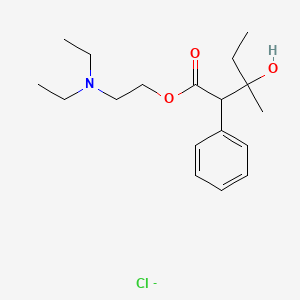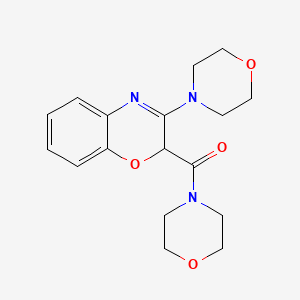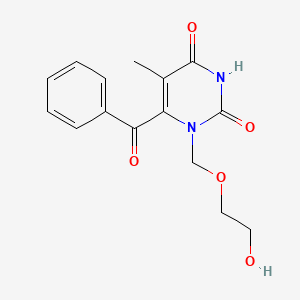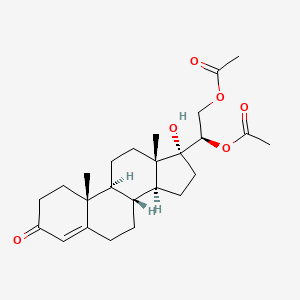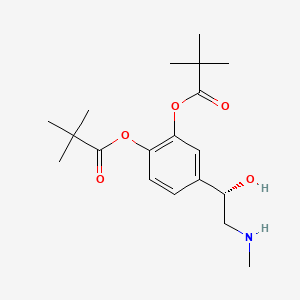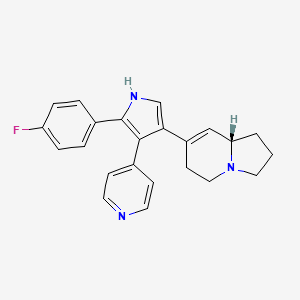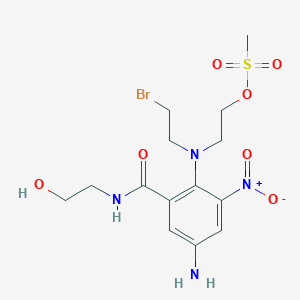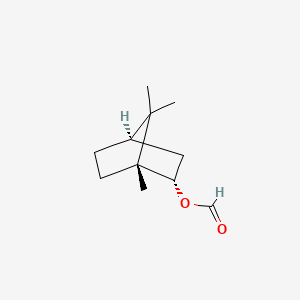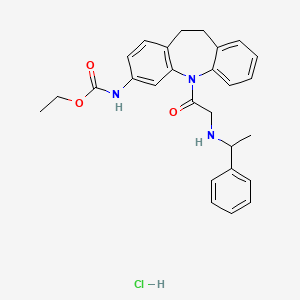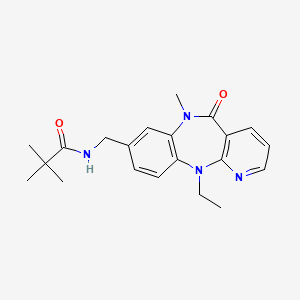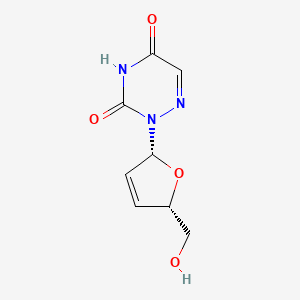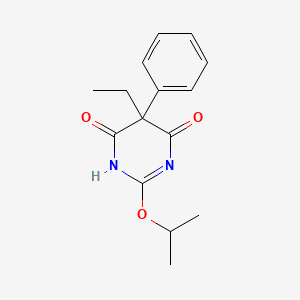
9,10-(Epoxyimino)anthracene, 11-acetyl-9,10-dihydro-9,10-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-(Epoxyimino)anthracene, 11-acetyl-9,10-dihydro-9,10-dimethyl-: is a complex organic compound characterized by its unique structural features, including an epoxyimino group attached to an anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-(Epoxyimino)anthracene, 11-acetyl-9,10-dihydro-9,10-dimethyl- typically involves multiple steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of appropriate precursors under high-temperature conditions.
Introduction of the Epoxyimino Group: The epoxyimino group is introduced via an epoxidation reaction, often using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Acetylation and Methylation: The final steps involve acetylation and methylation reactions to introduce the acetyl and methyl groups, respectively. These reactions are typically carried out using acetic anhydride and methyl iodide in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinones.
Reduction: Reduction reactions can target the epoxyimino group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block.
Biology
In biological research, derivatives of this compound have been studied for their potential anti-inflammatory and cytotoxic properties . These properties make it a candidate for developing new therapeutic agents.
Medicine
Medicinal chemistry applications include the development of drugs targeting specific pathways involved in inflammation and cancer. The compound’s ability to interact with biological molecules makes it a valuable tool in drug discovery.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 9,10-(Epoxyimino)anthracene, 11-acetyl-9,10-dihydro-9,10-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The epoxyimino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydroanthracene: Lacks the epoxyimino and acetyl groups, making it less reactive.
Anthracene-9,10-dione: Contains a quinone structure, leading to different reactivity and applications.
9,10-Dihydro-9,10-ethanoanthracene: Features an ethano bridge, altering its electronic properties.
Uniqueness
The presence of the epoxyimino group and the acetyl and methyl substitutions make 9,10-(Epoxyimino)anthracene, 11-acetyl-9,10-dihydro-9,10-dimethyl- unique. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
51029-28-8 |
|---|---|
Formule moléculaire |
C18H17NO2 |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
1-(1,8-dimethyl-15-oxa-16-azatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-16-yl)ethanone |
InChI |
InChI=1S/C18H17NO2/c1-12(20)19-17(2)13-8-4-6-10-15(13)18(3,21-19)16-11-7-5-9-14(16)17/h4-11H,1-3H3 |
Clé InChI |
IYKYXNMOVIVVOS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2(C3=CC=CC=C3C(O1)(C4=CC=CC=C42)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


